Biochemical Selectivity Profile: SID 7969543 vs. RORα and VP16 Controls
SID 7969543 inhibits SF-1 with an IC₅₀ of 760 nM while showing no meaningful inhibition of the related nuclear receptor RORα or the viral transactivator VP16 at concentrations up to 33 μM [1]. This establishes a minimum 43-fold selectivity window for SF-1 over these off-targets, with the actual selectivity margin likely exceeding 43-fold given the reported IC₅₀ values of >33 μM represent lower-bound estimates [1]. The selectivity was measured in biochemical assays using recombinant proteins, providing confidence that observed cellular effects are mediated specifically through SF-1 antagonism.
| Evidence Dimension | Biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | SF-1 IC₅₀ = 760 nM (0.76 μM) |
| Comparator Or Baseline | RORα IC₅₀ > 33 μM; VP16 IC₅₀ > 33 μM |
| Quantified Difference | Minimum 43-fold selectivity (>33 μM / 0.76 μM) |
| Conditions | Biochemical assay with recombinant SF-1, RORα, and VP16 proteins |
Why This Matters
This selectivity data enables researchers to attribute phenotype solely to SF-1 antagonism rather than confounding off-target nuclear receptor modulation, a critical criterion for chemical probe validation.
- [1] Madoux F, Li X, Chase P, Zastrow G, Cameron MD, Conkright JJ, Griffin PR, Thacher S, Hodder P. Potent, selective and cell penetrant inhibitors of SF-1 by functional ultra-high-throughput screening. Mol Pharmacol. 2008 Jun;73(6):1776-84. View Source
